REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[C:4]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[C:3]=1[CH:20]=[CH2:21].F[C:23](F)(F)S(OC1C(C2C=CC(Cl)=CC=2)=C2C(=CC=1C)N=C(C)C=C2)(=O)=O>>[Cl:19][C:16]1[CH:17]=[CH:18][C:13]([C:4]2[C:3]([CH:20]=[CH2:21])=[C:2]([CH3:23])[CH:11]=[C:10]3[C:5]=2[CH:6]=[CH:7][C:8]([CH3:12])=[N:9]3)=[CH:14][CH:15]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C(=C2C=CC(=NC2=C1)C)C1=CC=C(C=C1)Cl)C=C
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Name
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5-(4-chlorophenyl)-2,7-dimethylquinolin-6-yl trifluoromethanesulfonate
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC(S(=O)(=O)OC=1C(=C2C=CC(=NC2=CC1C)C)C1=CC=C(C=C1)Cl)(F)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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ClC1=CC=C(C=C1)C1=C2C=CC(=NC2=CC(=C1C=C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |